2,2-dimethyl-2H-chromene-6-carbonitrile
CAS No.: 33143-29-2
Cat. No.: VC20758866
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33143-29-2 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2,2-dimethylchromene-6-carbonitrile |
| Standard InChI | InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 |
| Standard InChI Key | YDEQIYMIVRCVAH-UHFFFAOYSA-N |
| SMILES | CC1(C=CC2=C(O1)C=CC(=C2)C#N)C |
| Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2)C#N)C |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
2,2-Dimethyl-2H-chromene-6-carbonitrile is characterized by its distinctive bicyclic structure with specific functional groups. The compound is also known as 6-cyano-2,2-dimethyl-2H-1-benzopyran in some chemical databases and literature.
Table 1: Identification Parameters
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and application in various research settings.
Table 2: Physical Properties
The moderate LogP value of 2.74248 indicates a balanced lipophilicity that may contribute to its membrane permeability in biological systems. The relatively low polar surface area (33.02000) further suggests that this compound could potentially have good cell permeability, which is an important consideration for drug development applications.
Chemical Reactivity
The chemical reactivity of 2,2-dimethyl-2H-chromene-6-carbonitrile is predominantly influenced by its functional groups:
The nitrile (cyano) group at the 6-position is an electron-withdrawing group that can participate in various transformations including hydrolysis to form carboxylic acids or amides, reduction to form amines, and nucleophilic addition reactions. This functional group significantly enhances the chemical versatility of the compound, making it useful as an intermediate in organic synthesis.
The chromene core contains a pyran ring with potential for electrophilic substitution reactions, particularly at the aromatic portion of the structure. The olefinic bond in the pyran ring can also participate in addition reactions under suitable conditions, providing additional sites for chemical modification.
Synthesis Methods
Reported Synthetic Routes
Several methods have been documented for the synthesis of 2,2-dimethyl-2H-chromene-6-carbonitrile, with variations in starting materials, reaction conditions, and yields.
One established synthetic route involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine. This approach efficiently constructs the chromene core with the nitrile functionality already in place on the starting phenol.
Table 3: Key Synthetic Approaches
The literature citations mentioned in search results suggest that there are several documented synthetic procedures in journals such as Organic Process Research and Development (2001), Journal of Organic Chemistry (1995), and patents like US5502220 A1 .
Synthetic Considerations
When synthesizing 2,2-dimethyl-2H-chromene-6-carbonitrile, several factors must be considered to optimize yield and purity:
The reaction conditions, including temperature, reaction time, and solvent choice, can significantly impact the outcome of the synthesis. Catalyst selection is also crucial, as different catalysts may promote different reaction pathways or side reactions.
Purification methods typically involve recrystallization or column chromatography to achieve the desired purity level. Commercial samples are available at 97% purity , suggesting that high-purity material can be obtained through appropriate synthetic and purification techniques.
Applications and Research Context
Pharmaceutical Research Applications
The WGK (Wassergefährdungsklasse) rating of 3 indicates that this compound is classified as severely hazardous to water according to German water hazard classifications . This high rating suggests that special care should be taken to prevent environmental contamination.
Research Literature and Citations
These publications suggest that 2,2-dimethyl-2H-chromene-6-carbonitrile has been studied both as a synthetic target and as a building block for more complex molecules with potential pharmacological properties.
The cytotoxic activity was evaluated against three cancer cell lines (MDA-MB-231, MCF-7, and T47D) with IC50 values less than 30 μg/mL, comparable to or more potent than the reference drug etoposide . The 6-bromo derivatives showed particularly promising activity with IC50 values in the range of 3.46–18.76 μg/mL .
These findings highlight the potential of chromene derivatives as anticancer agents and suggest that further investigation of 2,2-dimethyl-2H-chromene-6-carbonitrile and its analogs in this context could be fruitful.
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